molecular formula C10H7O6P-2 B054699 4-Methyl-2-oxo-2H-1-benzopyran-7-yl phosphate CAS No. 125328-83-8

4-Methyl-2-oxo-2H-1-benzopyran-7-yl phosphate

Cat. No.: B054699
CAS No.: 125328-83-8
M. Wt: 254.13 g/mol
InChI Key: BCHIXGBGRHLSBE-UHFFFAOYSA-L
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Description

Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O6P/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H2,12,13,14)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHIXGBGRHLSBE-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7O6P-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925085
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125328-83-8
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate typically involves the reaction of 7-hydroxy-4-methylcoumarin with lithium phosphate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and is mediated by a base like triethylamine. The reaction mixture is stirred at ambient temperature until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound in medicinal chemistry.

    Industry: The compound’s photochemical properties make it useful in the development of photoactive materials and sensors.

Mechanism of Action

The mechanism of action of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial DNA gyrase, while its anticancer activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate can be compared with other coumarin derivatives, such as:

    4-methylumbelliferone: Known for its use in fluorescence assays and as a precursor for other coumarin derivatives.

    Warfarin: A well-known anticoagulant that also belongs to the coumarin family.

    Esculetin: Exhibits antioxidant and anti-inflammatory properties.

What sets Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate apart is its unique combination of a coumarin core with a phosphate group, which imparts distinct chemical and biological properties.

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